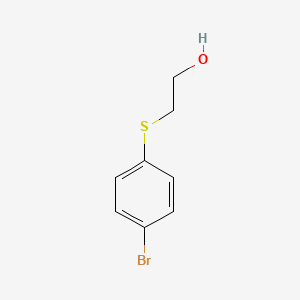

Ethanol, 2-(p-bromophenylthio)-

Overview

Description

Ethanol, 2-(p-bromophenylthio)- is a chemical compound belonging to the class of thioethers. It is characterized by the presence of a bromophenyl group attached to the ethanol molecule via a sulfur atom. This compound is utilized in various fields, including medical, environmental, and industrial research, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(p-bromophenylthio)- typically involves the reaction of p-bromothiophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic attack of the thiophenol on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-(p-bromophenylthio)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(p-bromophenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium amide or thiourea can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethanol, 2-(p-bromophenylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(p-bromophenylthio)- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- 2-Bromophenethyl alcohol

- 2-Bromoethanol

- Phenylthioethanol

Comparison: Ethanol, 2-(p-bromophenylthio)- is unique due to the presence of both a bromophenyl group and a thioether linkage. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, 2-Bromophenethyl alcohol lacks the sulfur atom, which limits its reactivity in certain chemical reactions. Similarly, 2-Bromoethanol does not have the aromatic ring, reducing its potential for π-π interactions .

Biological Activity

Ethanol, 2-(p-bromophenylthio)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Ethanol, 2-(p-bromophenylthio)- is characterized by the presence of a bromophenyl group and a thioether functional group. The synthesis typically involves the reaction of p-bromothiophenol with ethylene oxide or related compounds, often yielding derivatives that can be further modified for enhanced biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrS |

| Molecular Weight | 251.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that compounds containing the p-bromophenylthio moiety exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi. In vitro studies indicate that these compounds can inhibit the growth of microorganisms effectively.

- Case Study : A study evaluated a series of thiazole derivatives, including those with p-bromophenylthio groups, for their antimicrobial activity. The results indicated that certain derivatives showed comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of ethanol, 2-(p-bromophenylthio)- has also been explored. In vitro assays using cancer cell lines, such as MCF7 (human breast adenocarcinoma), revealed promising results.

- Case Study : A study focused on thiazole derivatives similar to ethanol, 2-(p-bromophenylthio)- reported that some compounds exhibited significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The molecular docking studies suggested favorable interactions with specific targets within cancer cells, enhancing the understanding of their mode of action.

The biological activity of ethanol, 2-(p-bromophenylthio)- may be attributed to its ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with thioether groups can act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLQIQQBTXBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163578 | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-92-5 | |

| Record name | 2-[(4-Bromophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.